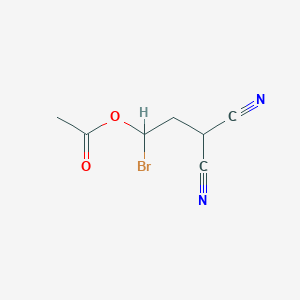
1-Bromo-3,3-dicyanopropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,3-dicyanopropyl acetate is an organic compound with the molecular formula C7H7BrN2O2. It is characterized by the presence of a bromine atom, two cyano groups, and an acetate group attached to a propyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3,3-dicyanopropyl acetate can be synthesized through a multi-step process. One common method involves the bromination of 3,3-dicyanopropyl acetate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3,3-dicyanopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid or base solutions under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3,3-diaminopropyl acetate.
Hydrolysis: Formation of 3,3-dicyanopropanol and acetic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,3-dicyanopropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,3-dicyanopropyl acetate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano groups can undergo reduction to form amines. The acetate group can be hydrolyzed under acidic or basic conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,3,3-trifluoropropene: Similar in structure but contains trifluoromethyl groups instead of cyano groups.
3-Bromo-2,2-dicyanopropanoic acid: Contains a carboxylic acid group instead of an acetate group.
Eigenschaften
CAS-Nummer |
191531-12-1 |
|---|---|
Molekularformel |
C7H7BrN2O2 |
Molekulargewicht |
231.05 g/mol |
IUPAC-Name |
(1-bromo-3,3-dicyanopropyl) acetate |
InChI |
InChI=1S/C7H7BrN2O2/c1-5(11)12-7(8)2-6(3-9)4-10/h6-7H,2H2,1H3 |
InChI-Schlüssel |
CJQOXCMGAMMFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CC(C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)

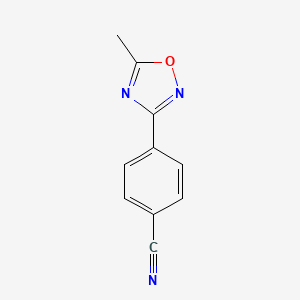
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
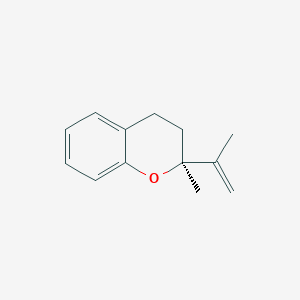
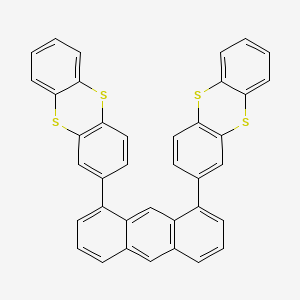
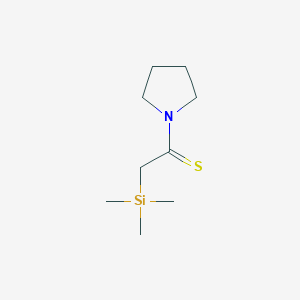
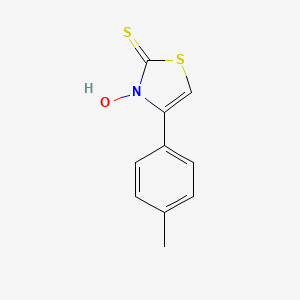
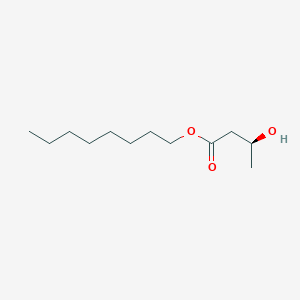
![Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-](/img/structure/B12576757.png)
![2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol](/img/structure/B12576765.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)
